molecular formula C38H72O4 B12650201 Hexadecyl hydrogen 2-octadecenylsuccinate CAS No. 93882-75-8

Hexadecyl hydrogen 2-octadecenylsuccinate

Cat. No.: B12650201
CAS No.: 93882-75-8
M. Wt: 593.0 g/mol
InChI Key: MDFLCPYNYGOFPM-OWWNRXNESA-N
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Description

Hexadecyl hydrogen 2-octadecenylsuccinate is an organic compound with the molecular formula C38H72O4 and a molecular weight of 592.97588 g/mol . This compound is known for its unique chemical structure, which includes a long hydrocarbon chain and a succinate group. It is used in various industrial and research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl hydrogen 2-octadecenylsuccinate can be synthesized through esterification reactions involving hexadecanol and 2-octadecenylsuccinic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of hexadecyl hydrogen 2-octadecenylsuccinate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl octanoate
  • Cetyl palmitate
  • Hexadecyl hydrogen succinate

Comparison

Hexadecyl hydrogen 2-octadecenylsuccinate is unique due to its longer hydrocarbon chain and the presence of an unsaturated bond in the octadecenyl group. This structural feature imparts distinct physicochemical properties, such as lower melting point and enhanced solubility in organic solvents, compared to similar compounds .

Properties

CAS No.

93882-75-8

Molecular Formula

C38H72O4

Molecular Weight

593.0 g/mol

IUPAC Name

(E)-2-(2-hexadecoxy-2-oxoethyl)icos-4-enoic acid

InChI

InChI=1S/C38H72O4/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-36(38(40)41)35-37(39)42-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h29,31,36H,3-28,30,32-35H2,1-2H3,(H,40,41)/b31-29+

InChI Key

MDFLCPYNYGOFPM-OWWNRXNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(C/C=C/CCCCCCCCCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(CC=CCCCCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

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